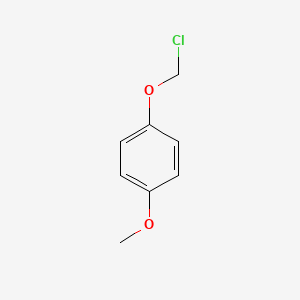

1-(chloromethoxy)-4-methoxybenzene

Description

Evolution of Halogenated Aromatic Ethers as Synthons

The introduction of a halogen atom onto an aromatic ether scaffold significantly enhances its utility as a synthon—a molecular fragment designed for strategic bond formation. Halogenated ethers, a subcategory of ethers containing one or more halogen atoms like fluorine, chlorine, or bromine, have a rich history in chemistry. wikipedia.org Initially, some halogenated ethers and hydrocarbons gained prominence as anesthetics, replacing more flammable compounds like diethyl ether in clinical settings. wikipedia.orgnih.govnih.gov

In the realm of synthetic chemistry, the halogen atom serves as a highly versatile functional handle. It provides a site for nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents. The presence of both the ether and halogen functionalities on the same aromatic ring allows for a diverse range of chemical transformations. For instance, the ether group, often a methoxy (B1213986) group, is a well-known ortho-, para-director in electrophilic aromatic substitution reactions, influencing the position of further chemical modifications on the benzene (B151609) ring. msu.edu This dual functionality makes halogenated aromatic ethers powerful intermediates in the construction of complex molecular architectures.

Significance of the 1-((Chloromethoxy)methyl)-4-methoxybenzene Scaffold in Contemporary Organic Synthesis

The 1-(chloromethoxy)-4-methoxybenzene scaffold possesses two key features that suggest its potential significance in organic synthesis: the electron-rich methoxy-substituted benzene ring and the reactive chloromethoxy group. The methoxy group is a strong activating group, which electronically enriches the aromatic ring and directs incoming electrophiles to the ortho and para positions. msu.edu

The primary reactive center of the molecule is the chloromethoxy group (-OCH₂Cl). This functional group is characteristic of a chloromethyl ether. Chloromethyl ethers, such as chloromethyl methyl ether (MOMCl), are well-established reagents in organic synthesis, primarily used for the introduction of the methoxymethyl (MOM) protecting group for alcohols. google.comorgsyn.org The MOM group is valued for its stability under a range of conditions and its straightforward removal.

Given this, this compound can be regarded as a specialized reagent for introducing a para-methoxybenzyloxymethyl (PMBOM) group, although this specific application is not widely documented. The reactivity of the chloromethoxy group is high, as the chlorine atom is readily displaced by nucleophiles. The synthesis of such α-halo ethers can be achieved by reacting acetals with acid halides or by treating a mixture of an alcohol and formaldehyde (B43269) with hydrogen chloride. orgsyn.orgorganic-chemistry.org The presence of the methoxy group on the aromatic ring in this compound would likely modulate the reactivity of the chloromethoxy group compared to simpler analogs.

Current Research Landscape and Knowledge Gaps for 1-((Chloromethoxy)methyl)-4-methoxybenzene

The primary knowledge gap, therefore, is the lack of fundamental, peer-reviewed research on this compound. Key unanswered questions include:

Efficient Synthetic Routes: While general methods for preparing chloromethyl aryl ethers exist, optimized, high-yield procedures specifically for this compound have not been published.

Reactivity Profile: There is a need for systematic studies to understand its reactivity with various nucleophiles and to compare its efficacy and selectivity against more common reagents like MOMCl or PMB-Cl.

Applications in Synthesis: The potential of this scaffold in the synthesis of complex target molecules remains unexplored.

This lack of available data presents an opportunity for future research. A thorough investigation into the synthesis and chemical behavior of this compound could uncover novel applications and expand the toolkit available to synthetic organic chemists.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClO₂ |

| Monoisotopic Mass | 172.02911 Da |

| SMILES | COC1=CC=C(C=C1)OCCl |

| InChI | InChI=1S/C8H9ClO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3 |

| InChIKey | LUTVKDSEUGMERN-UHFFFAOYSA-N |

Data sourced from PubChemLite. Properties are predicted.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTVKDSEUGMERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455349 | |

| Record name | Benzene, 1-(chloromethoxy)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35657-08-0 | |

| Record name | Benzene, 1-(chloromethoxy)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethoxy)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context and Unique Electronic Features of 1 Chloromethoxy Methyl 4 Methoxybenzene

Nomenclature and Definitive Structural Assignment within the Halogenated Methoxybenzene Class

The systematic IUPAC name for this compound is 1-(chloromethoxy)-4-methoxybenzene. nih.govuni.lu It is also known by other names such as 4-methoxybenzyl chloromethyl ether and p-anisyl chloromethyl ether. nih.govnih.gov The molecule consists of a benzene (B151609) ring substituted with two key functional groups: a methoxy (B1213986) group (-OCH3) and a chloromethoxy group (-OCH2Cl). nih.govuni.lu

The definitive structural assignment places the methoxy group and the chloromethoxy group in a para (1,4) substitution pattern on the benzene ring. This arrangement is crucial in determining the electronic effects within the molecule. The compound belongs to the broader class of halogenated methoxybenzenes, which are characterized by the presence of both a halogen atom and a methoxy group attached to a benzene ring. nih.gov

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 88023-78-3 |

| Molecular Formula | C9H11ClO2 |

| Molecular Weight | 186.63 g/mol |

| Synonyms | 4-methoxybenzyl chloromethyl ether, p-anisyl chloromethyl ether |

Source: PubChem nih.gov

Conformational Analysis and Stereo-electronic Considerations

The spatial arrangement of the atoms and the electronic interactions between the functional groups in this compound are key to understanding its behavior.

Influence of the Methoxy Group on Aromatic Ring Activation

The methoxy group (-OCH3) is a powerful activating group in electrophilic aromatic substitution reactions. brainly.comvaia.com This is due to its ability to donate electron density to the aromatic ring through a resonance effect, which outweighs its inductive electron-withdrawing effect. vaia.comstackexchange.com The lone pairs on the oxygen atom can delocalize into the π-system of the benzene ring, increasing the electron density, particularly at the ortho and para positions. brainly.comvaia.com This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. wikipedia.org In the case of this compound, the methoxy group at position 4 directs incoming electrophiles to the ortho positions (2 and 6).

Reactivity Implications of the Chloromethoxy Moiety

The chloromethoxy group (-OCH2Cl) is a reactive functional group. The presence of the electronegative chlorine atom makes the adjacent methylene (B1212753) (-CH2-) carbon electrophilic. This electrophilicity is further enhanced by the adjacent oxygen atom. The chloromethoxy group can participate in various reactions, most notably as a chloromethylating agent. chempanda.comwikipedia.org In this role, it can introduce a chloromethyl (-CH2Cl) group onto other aromatic compounds through reactions like the Blanc chloromethylation. wikipedia.orgwikipedia.org

The reactivity of the chloromethoxy group is also influenced by stereoelectronic effects. The anomeric effect, a stereoelectronic phenomenon, describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgyoutube.com While this compound is not a heterocyclic compound, analogous stereoelectronic interactions can influence the conformation and reactivity of the chloromethoxy group. The relative orientation of the C-Cl bond and the lone pairs of the ether oxygen can affect the stability of the molecule and its transition states in reactions. wikipedia.orgrsc.org For instance, the gauche conformation is often favored in systems with similar structural motifs due to stabilizing hyperconjugative interactions. wikipedia.org However, the exact nature and influence of these effects in acyclic systems like this compound can be complex and are a subject of ongoing study. nih.govrsc.org

The chloromethyl group itself is a versatile functional handle. chempanda.comwikipedia.org The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of other functional groups. nih.gov

Synthetic Methodologies for 1 Chloromethoxy Methyl 4 Methoxybenzene

Established Synthetic Pathways and Reaction Conditions

The most well-trodden path to synthesizing aryl methyl chlorides involves the direct chloromethylation of the corresponding aromatic ring. google.com This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzene (B151609) ring.

Synthesis from Benzene and 1-Methoxy-4-[[(methylthio)methoxy]methyl] Precursors

While the specific precursor 1-methoxy-4-[[(methylthio)methoxy]methyl] is not commonly cited, the synthesis of the closely related compound 1-chloromethylthio-4-methoxybenzene is achieved by reacting 4-methoxythiophenol with bromochloromethane (B122714) in the presence of triethylamine (B128534). prepchem.com This reaction proceeds at room temperature and yields the product after distillation. prepchem.com

The primary and most industrially significant precursor for the synthesis of chloromethylated anisole (B1667542) derivatives is anisole (methoxybenzene) itself. google.com The classical approach, known as the Blanc chloromethylation reaction, utilizes paraformaldehyde and hydrogen chloride to introduce the chloromethyl group onto the anisole ring. google.com The reaction conditions can be varied, but often involve the use of a Lewis acid catalyst like zinc chloride. google.com

Mechanistic Insights into the Chloromethylation Process

The mechanism of the Blanc chloromethylation has been a subject of detailed study. The reaction involves the in-situ generation of a potent electrophile from formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride. google.com Under acidic conditions, formaldehyde is protonated, and subsequent loss of water generates the highly reactive chloromethyl cation (ClCH₂⁺) or a related electrophilic species.

Emerging Synthetic Approaches and Innovations

Recent advancements in chemical synthesis have focused on developing safer, more efficient, and scalable methods for chloromethylation and related reactions.

Catalytic Asymmetric Synthesis Considerations

The target molecule, 1-((chloromethoxy)methyl)-4-methoxybenzene, is achiral. However, its importance often lies in its role as a versatile intermediate for producing a wide range of other derivatives, including those with chiral centers. google.com The chloromethyl group can be readily converted into other functionalities such as alcohols, ethers, esters, nitriles, and amines. google.com

Therefore, considerations for catalytic asymmetric synthesis become relevant in the subsequent transformations of the chloromethyl group. The development of chiral catalysts, including transition metal complexes and organocatalysts, allows for the enantioselective synthesis of complex molecules from simple precursors. frontiersin.orgdntb.gov.ua By employing such catalysts in reactions with the chloromethyl group of 1-((chloromethoxy)methyl)-4-methoxybenzene, it is possible to synthesize optically active pharmaceutical intermediates and other high-value chiral compounds. frontiersin.org

Continuous Flow Reactor Applications in Scalable Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. ijprajournal.comthieme-connect.de These benefits are particularly relevant for reactions involving hazardous reagents or producing unstable intermediates.

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Reactions are performed in small, contained volumes within closed systems, minimizing the risk of accidents, especially with hazardous chemicals. | ajinomoto.com |

| Improved Heat & Mass Transfer | The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. | ijprajournal.com |

| Increased Efficiency & Yield | Precise control over reaction parameters (temperature, pressure, residence time) often leads to higher yields and better product quality. | ajinomoto.com |

| Better Scalability | Scaling up production involves running the system for a longer duration or using multiple reactors in parallel, avoiding the re-optimization often needed for large batch reactors. | ijprajournal.com |

| Reduced Waste | Improved efficiency and selectivity can lead to less byproduct formation and reduced effluent generation. | ijprajournal.comajinomoto.com |

The application of continuous flow reactors, such as plug flow reactors (PFR) or continuous stirred-tank reactors (CSTR), to chloromethylation reactions can enhance safety and process control. ajinomoto.combeilstein-journals.org For instance, the Heck reaction of 4-iodoanisole, a related compound, has been successfully demonstrated in a continuous plug flow reactor using supercritical carbon dioxide as a solvent, showcasing the potential for cleaner and more efficient syntheses. beilstein-journals.orgresearchgate.net This approach allows for the safe handling of gaseous reagents like hydrogen chloride and can be adapted for the large-scale production of 1-((chloromethoxy)methyl)-4-methoxybenzene. thieme-connect.de

Optimization Strategies for Yield and Purity in 1-((Chloromethoxy)methyl)-4-methoxybenzene Synthesis

Optimizing the synthesis of 1-((chloromethoxy)methyl)-4-methoxybenzene involves fine-tuning reaction parameters to maximize product yield and purity while minimizing byproducts and waste.

| Parameter | Strategy for Optimization | Reference |

|---|---|---|

| Reactant Stoichiometry | Careful control of the molar ratios of the aromatic substrate, formaldehyde source, and HCl can minimize the formation of diarylmethane byproducts. | google.com |

| Temperature | Lowering the reaction temperature can increase selectivity for the desired para-isomer and reduce the rate of side reactions. In flow systems, higher temperatures can increase conversion but may affect isomer distribution. | researchgate.netgoogle.com |

| Catalyst Choice | The use of an appropriate Lewis acid catalyst can enhance the reaction rate, but its concentration must be optimized to avoid excessive byproduct formation. | google.com |

| Work-up Procedure | Implementing a simplified work-up, such as neutralizing excess acid and direct extraction, can reduce effluent and improve overall process efficiency. | google.com |

| Flow Rate (in Flow Reactors) | Adjusting the flow rate, and thus the residence time, in a continuous reactor allows for precise control over the reaction progress, maximizing conversion while preventing degradation. | beilstein-journals.org |

In batch synthesis, strategies include controlling the temperature to prevent side reactions and carefully managing the addition of reagents. google.com For example, slowly feeding hydrogen chloride gas while keeping the temperature below 20°C has been shown to be effective. google.com In continuous flow systems, parameters such as reactor temperature, pressure, and residence time can be precisely controlled to optimize the conversion rate and the distribution of product isomers. beilstein-journals.orgresearchgate.net Furthermore, efficient work-up procedures, such as the simple neutralization of excess hydrogen chloride, contribute to a more commercially viable and environmentally friendly process with minimal effluent generation. google.com

Reactivity Profiles and Mechanistic Investigations of 1 Chloromethoxy Methyl 4 Methoxybenzene

Nucleophilic Substitution Reactions at the Chloromethoxy Center

The core reactivity of 1-(chloromethyl)-4-methoxybenzene revolves around nucleophilic substitution at the benzylic carbon, where the chlorine atom is displaced. This process is central to its application as a protecting group agent for a wide array of functional groups. total-synthesis.comcommonorganicchemistry.com

Exploration of Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

1-(chloromethyl)-4-methoxybenzene readily reacts with a broad spectrum of nucleophiles, a property extensively exploited in multistep organic synthesis.

Alkoxides (Alcohols): In the presence of a base such as sodium hydride (NaH), alcohols are converted to their corresponding alkoxides, which then displace the chloride to form p-methoxybenzyl (PMB) ethers. total-synthesis.commasterorganicchemistry.com This reaction, a variant of the Williamson ether synthesis, is a cornerstone for protecting hydroxyl groups. total-synthesis.comchem-station.com The PMB ether linkage is stable under many reaction conditions but can be selectively cleaved when needed. nih.gov Ultrasound-assisted reactions in biphasic systems (e.g., NaOH/H₂O-CH₂Cl₂) have been shown to generate PMB ethers in high yields (>90%) rapidly.

Amines: Primary and secondary amines react with 1-(chloromethyl)-4-methoxybenzene to yield PMB-protected amines. These reactions are often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The resulting N-PMB bond is resistant to hydrolysis but can be removed under specific conditions.

Thiols: Thiols, or their corresponding thiolates, are potent nucleophiles that react efficiently with 1-(chloromethyl)-4-methoxybenzene to form stable thioethers. nih.govrsc.org The reaction is often facilitated by a base like potassium carbonate (K₂CO₃) to generate the thiolate anion. nih.gov In some cases, the addition of potassium iodide (KI) can accelerate sluggish reactions. nih.gov This method is used to protect the sulfhydryl group in complex molecules. nih.gov

Carboxylates: Carboxylic acids can be converted to their p-methoxybenzyl esters by reaction with 1-(chloromethyl)-4-methoxybenzene. nih.gov This transformation is valuable in peptide synthesis and for the temporary protection of the carboxyl group. nih.gov

The table below summarizes typical conditions for the reaction of 1-(chloromethyl)-4-methoxybenzene with various nucleophiles.

| Nucleophile Class | Functional Group | Typical Reagents & Conditions | Product |

| Alkoxides | Alcohols (R-OH) | NaH, THF/DMF | PMB Ether (R-O-PMB) |

| Amines | Primary/Secondary Amines (R₂NH) | Et₃N, DCM | PMB-Amine (R₂N-PMB) |

| Thiols | Thiols (R-SH) | K₂CO₃, KI, Acetonitrile | Thioether (R-S-PMB) |

| Carboxylates | Carboxylic Acids (R-COOH) | Base (e.g., Cs₂CO₃), DMF | PMB Ester (R-COO-PMB) |

Kinetic and Thermodynamic Parameters of Substitution Pathways

The substitution reactions of 1-(chloromethyl)-4-methoxybenzene and related benzyl (B1604629) halides exhibit characteristics of both Sₙ1 and Sₙ2 pathways, with the precise mechanism being highly dependent on the solvent, nucleophile, and substituents on the aromatic ring. The p-methoxy group plays a crucial role in accelerating the reaction rate compared to unsubstituted benzyl chloride.

Studies on the kinetics of reactions between substituted benzyl halides and amines have shown that electron-releasing groups on the benzyl halide, such as the p-methoxy group, increase the reaction rate. ias.ac.in Conversely, electron-withdrawing groups on either the benzyl halide or the nucleophilic amine retard the reaction. ias.ac.in This is consistent with a mechanism that involves the development of positive charge on the benzylic carbon in the transition state. The high reactivity of p-methoxybenzyl chloride is attributed to its propensity to form a stabilized benzylic carbocation, suggesting a significant degree of Sₙ1 character. chemicalforums.com

The reaction rates are also profoundly influenced by the solvent system. For instance, reactions of benzyl chloride with amines that are unreactive in pure nitrobenzene (B124822) proceed readily in nitrobenzene-ethanol mixtures, highlighting the role of the medium in facilitating the substitution. ias.ac.in

Regioselectivity and Stereoselectivity in Alkylation Reactions

When a molecule contains multiple potential nucleophilic sites, the reaction with 1-(chloromethyl)-4-methoxybenzene can be directed to achieve regioselectivity. For example, in the protection of diols, it is possible to selectively protect one hydroxyl group over another. The reductive ring-opening of a p-methoxybenzylidene acetal (B89532) with a reagent like diisobutylaluminium hydride (DIBAL) can yield a monoprotected diol where the PMB group is attached to the more sterically hindered alcohol. chem-station.com

In reactions involving chiral, non-racemic substrates, the introduction of a PMB group generally proceeds without affecting existing stereocenters, as the reaction occurs at a prochiral or achiral center. However, in Sₙ2-type reactions, if the benzylic carbon itself were a stereocenter (e.g., in α-substituted analogs like 4-methoxy-α-methylbenzyl chloride), the reaction would proceed with inversion of configuration. masterorganicchemistry.com In asymmetric synthesis, chiral auxiliaries are often used to direct the stereochemical outcome of alkylation reactions on adjacent carbons. For instance, the alkylation of chiral imide enolates provides a method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. acs.org

Role of Benzylic Cation Intermediates in Reaction Mechanisms

The key to understanding the high reactivity of 1-(chloromethyl)-4-methoxybenzene is the exceptional stability of the p-methoxybenzyl cation that is formed upon heterolytic cleavage of the carbon-chlorine bond. chemicalforums.com This cation is a critical intermediate, particularly in reactions with Sₙ1 character.

The stability of this benzylic cation arises from two main factors:

Resonance with the Benzene (B151609) Ring: The positive charge on the benzylic carbon is delocalized into the aromatic π-system.

Mesomeric Effect of the Methoxy (B1213986) Group: The para-methoxy group is a strong electron-donating group. Its lone pair of electrons on the oxygen atom can be delocalized through resonance to further stabilize the positive charge on the benzylic carbon. This contribution is highly significant and makes the p-methoxybenzyl cation much more stable than the unsubstituted benzyl cation.

This inherent stability facilitates its formation, making 1-(chloromethyl)-4-methoxybenzene a highly reactive Sₙ1 electrophile. chemicalforums.com The reaction mechanism often lies on the Sₙ1-Sₙ2 continuum, where a loose transition state with significant carbocationic character is involved even in cases that are nominally considered Sₙ2.

Reactions Involving the Methoxy Group and Aromatic Ring

While the primary reactivity is at the chloromethyl group, the p-methoxybenzyl moiety has its own characteristic reactions, which are especially important for its removal (deprotection) in synthetic chemistry.

Oxidation Reactions of the Methoxy Moiety

The p-methoxybenzyl group is distinguished from other benzyl-type protecting groups by its susceptibility to oxidative cleavage. This provides a mild and orthogonal method for its removal, allowing it to be cleaved selectively in the presence of other groups like standard benzyl ethers. total-synthesis.comchem-station.com

The most common reagent used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chem-station.com The mechanism is believed to involve the formation of a charge-transfer complex between the electron-rich p-methoxybenzyl ether and the electron-deficient DDQ. chem-station.com This is followed by a single-electron transfer (SET) to form the stabilized p-methoxybenzyl radical cation. Subsequent hydrogen atom transfer and hydrolysis steps lead to the cleavage of the PMB ether, releasing the free alcohol and generating p-methoxybenzaldehyde as a byproduct. chem-station.com

This oxidative deprotection is highly valuable in the synthesis of complex natural products where acidic or hydrogenolytic conditions for deprotection are not tolerated. chem-station.comacs.org

Reduction of the Chloromethoxy Functionality

The chloromethoxy group in 1-((chloromethoxy)methyl)-4-methoxybenzene can be readily reduced, cleaving the carbon-chlorine bond. Catalytic hydrogenation is a common and effective method for this transformation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C). The reaction results in the substitution of the chlorine atom with a hydrogen atom, yielding the corresponding methyl ether derivative.

Such reduction processes are fundamental in synthetic chemistry for removing reactive halide groups or for deprotection strategies where the chloromethyl ether acts as a protecting group. While specific studies on 1-((chloromethoxy)methyl)-4-methoxybenzene are not extensively detailed in the provided literature, the principles of catalytic hydrogenation are well-established for similar substrates.

Table 1: Representative Reduction of the Chloromethoxy Functionality

| Reactant | Reagents & Conditions | Major Product | Product IUPAC Name |

| 1-((Chloromethoxy)methyl)-4-methoxybenzene | H₂, Pd/C, Solvent (e.g., Ethanol) | 1-(Methoxymethyl)-4-methoxybenzene | 1-(Methoxymethyl)-4-methoxybenzene |

Electrophilic Aromatic Substitution Patterns

The benzene ring of 1-((chloromethoxy)methyl)-4-methoxybenzene is pre-substituted with a methoxy group (-OCH₃) at position 4 and a (chloromethoxy)methyl group (-CH₂OCH₂Cl) at position 1. When this compound undergoes further electrophilic aromatic substitution, the position of the incoming electrophile is determined by the directing effects of these two substituents. msu.eduuci.edu

Methoxy Group (-OCH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring. It is a powerful ortho-, para-director. libretexts.org

(Chloromethoxy)methyl Group (-CH₂OCH₂Cl): This group is connected to the ring via a methylene (B1212753) bridge. As an alkyl-type substituent, it is generally considered an ortho-, para-director. uci.edu

In a competition between these two groups, the strongly activating methoxy group dominates the directing effect. libretexts.org Since the two substituents are para to each other, the positions ortho to the highly activating methoxy group (C3 and C5) are the most favorable sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration and halogenation. minia.edu.egchemguide.co.uk For example, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group primarily at the 2-position (equivalent to the 6-position due to symmetry, but ortho to the methoxy group). minia.edu.eg Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr₃ would result in the substitution of a hydrogen atom with a bromine atom at the same position. chemguide.co.ukyoutube.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Incoming Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | 1-((Chloromethoxy)methyl)-2-nitro-4-methoxybenzene |

| Bromination | Br₂, FeBr₃ | -Br | 2-Bromo-1-((chloromethoxy)methyl)-4-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | 2-Acyl-1-((chloromethoxy)methyl)-4-methoxybenzene |

Cross-Coupling Reactions and Derivative Formation

The C-Cl bond in the (chloromethoxy)methyl group is highly susceptible to nucleophilic substitution and can serve as the electrophilic partner in various cross-coupling reactions. nih.govyoutube.com These reactions are powerful tools for forming new carbon-carbon bonds. The general mechanism involves the catalytic cycle of a transition metal, most commonly palladium. youtube.comuwindsor.ca

While the Suzuki-Miyaura coupling is famously used for aryl halides, its scope has expanded to include certain types of alkyl halides. uwindsor.caorganic-chemistry.org Given the high reactivity of the α-chloro ether functionality in 1-((chloromethoxy)methyl)-4-methoxybenzene, it can potentially couple with organometallic nucleophiles. This would involve the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex, a key step in the catalytic cycle. youtube.comyoutube.com

A range of derivatives can be formed by coupling with different organometallic reagents, such as organoboronic acids (Suzuki coupling), organozinc compounds (Negishi coupling), or organotin compounds (Stille coupling). youtube.comorganic-chemistry.org For instance, a Suzuki-Miyaura reaction with an arylboronic acid would lead to the formation of a new carbon-carbon bond, replacing the chlorine atom with an aryl group.

Table 3: Potential Derivative Formation via Cross-Coupling Reactions

| Coupling Reaction | Nucleophilic Partner | General Product Structure | Example Derivative |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 1-((Arylmethoxy)methyl)-4-methoxybenzene | 1-((Phenoxymethoxy)methyl)-4-methoxybenzene |

| Negishi | Organozinc Halide (R-ZnX) | 1-(((R)methoxy)methyl)-4-methoxybenzene | 1-((Ethylmethoxy)methyl)-4-methoxybenzene |

| Stille | Organostannane (R-SnBu₃) | 1-(((R)methoxy)methyl)-4-methoxybenzene | 1-((Vinymethoxy)methyl)-4-methoxybenzene |

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Elucidating the precise reaction pathways of 1-((chloromethoxy)methyl)-4-methoxybenzene involves detailed mechanistic studies, including kinetics, spectroscopic analysis, and computational modeling.

For electrophilic aromatic substitution , the mechanism proceeds through a well-established two-step pathway. msu.eduminia.edu.eg The first and rate-determining step is the attack by the π-electrons of the aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.eduminia.edu.eg The stability of this intermediate dictates the regioselectivity. The methoxy group is exceptionally effective at stabilizing the positive charge via resonance when the attack is at the ortho or para positions. Since the para position is blocked, attack is directed to the ortho positions (C3 and C5). The second, faster step involves the removal of a proton from the sp³-hybridized carbon by a base, which restores the aromaticity of the ring. minia.edu.egyoutube.com

The mechanism for cross-coupling reactions , such as the Suzuki-Miyaura coupling, follows a catalytic cycle. youtube.comyoutube.com

Oxidative Addition: A palladium(0) catalyst with supporting ligands inserts into the C-Cl bond of the (chloromethoxy)methyl group. This oxidizes the metal to palladium(II). youtube.com

Transmetalation: The organic moiety from the organometallic nucleophile (e.g., the R group from an organoboronic acid activated by a base) is transferred to the palladium(II) center, replacing the chloride ion. organic-chemistry.orgyoutube.com

Reductive Elimination: The two organic groups attached to the palladium center couple, forming the new C-C bond in the final product. This step reduces the palladium back to its catalytically active palladium(0) state, allowing the cycle to repeat. youtube.comyoutube.com

Kinetic studies, similar to those performed on related chloromethylation reactions, can provide profound insights by establishing the rate law of a reaction. nih.gov Determining the reaction order with respect to each reactant helps to identify the species involved in the rate-determining step, confirming or refuting proposed mechanistic pathways. nih.gov For instance, if the reaction rate is independent of the nucleophile's concentration in a cross-coupling reaction, it would suggest that the oxidative addition step is rate-limiting.

Computational and Theoretical Studies of 1 Chloromethoxy Methyl 4 Methoxybenzene

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations can determine a molecule's optimized geometry, electronic properties, and vibrational frequencies, providing a detailed picture of its structure and inherent reactivity. nih.govnumberanalytics.com

A key application of DFT is the elucidation of reaction mechanisms by calculating the energies of reactants, products, and, most importantly, transition states. numberanalytics.comacs.org The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a chemical reaction. For 1-((chloromethoxy)methyl)-4-methoxybenzene, a primary reaction of interest is nucleophilic substitution at the chloromethyl group.

DFT can be used to model the approach of a nucleophile (e.g., hydroxide, alkoxide) to the electrophilic carbon atom of the chloromethyl group. By mapping the potential energy surface of the reaction, the geometry and energy of the transition state can be precisely located. acs.orgacs.org This allows for the prediction of reaction rates and the comparison of different reaction pathways. For instance, DFT calculations could help determine whether the substitution proceeds via an SN1 mechanism, involving a stabilized benzylic carbocation intermediate, or an SN2 mechanism, involving a concerted backside attack.

Table 1: Hypothetical DFT-Calculated Transition-State Data for Nucleophilic Substitution

| Reacting System | Nucleophile | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| 1-((Chloromethoxy)methyl)-4-methoxybenzene | OH⁻ | SN2 | 18.5 |

| 1-((Chloromethoxy)methyl)-4-methoxybenzene | OH⁻ | SN1 (Carbocation formation) | 25.2 |

| 1-((Chloromethoxy)methyl)-4-methoxybenzene | CH₃O⁻ | SN2 | 20.1 |

Note: The data in this table is illustrative and represents the type of information that would be generated by a DFT study. It does not represent actual experimental or calculated values.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov A smaller gap suggests higher reactivity. nih.gov

DFT calculations are highly effective for determining the energies and spatial distributions of the HOMO and LUMO. irjweb.com For 1-((Chloromethoxy)methyl)-4-methoxybenzene, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be centered on the antibonding σ* orbital of the C-Cl bond in the chloromethoxy group. This distribution indicates that the molecule is susceptible to nucleophilic attack at the chloromethyl carbon, as the incoming nucleophile's HOMO would interact with the LUMO at this site. Analysis of the FMOs can also elucidate intramolecular charge transfer possibilities. malayajournal.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 1-((Chloromethoxy)methyl)-4-methoxybenzene | -8.95 | -1.52 | 7.43 | Moderately Reactive |

| Benzene | -9.24 | -1.15 | 8.09 | Less Reactive |

| Chloromethane | -11.28 | 0.45 | 11.73 | Less Reactive |

Note: This table contains hypothetical data for illustrative purposes to demonstrate the output of FMO analysis.

Molecular Dynamics (MD) Simulations for Reaction Dynamics

While DFT provides static pictures of molecules and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of chemical processes over time. easychair.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of molecular behavior. easychair.orgnih.gov This technique is invaluable for understanding complex phenomena such as solvent effects, conformational changes, and reaction pathways. osti.goveasychair.org

The environment in which a reaction occurs can dramatically influence its outcome. MD simulations are particularly well-suited to model these environmental factors. easychair.orgosti.gov By explicitly including solvent molecules (e.g., water, methanol, THF) in the simulation box, one can observe how they interact with 1-((chloromethoxy)methyl)-4-methoxybenzene and an approaching nucleophile.

These simulations can reveal how solvent molecules arrange themselves around the reactants, potentially stabilizing or destabilizing the transition state. For example, in a polar protic solvent, hydrogen bonding to the chlorine atom could facilitate its departure as a leaving group. Conversely, bulky solvent molecules could sterically hinder the approach of the nucleophile to the reaction center. MD simulations allow for a detailed, atomistic understanding of these crucial interactions that govern reaction kinetics. easychair.org

MD simulations can be used to explore the dynamic evolution of a reacting system and predict its preferred reaction pathway. nih.govacs.org By starting simulations from the transition state region or by using enhanced sampling techniques, researchers can observe the trajectories that lead to product formation. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) in a Synthetic Context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a specific activity. wikipedia.orgfiveable.me In medicinal chemistry, this "activity" is often a biological response, but in a synthetic context, it can be a measure of reactivity, such as a reaction rate constant, yield, or selectivity. wikipedia.org The fundamental principle is that the activity of a molecule is a function of its physicochemical and structural properties. fiveable.me

To develop a QSAR model for reactions involving 1-((chloromethoxy)methyl)-4-methoxybenzene, one would first need to create a dataset of structurally related compounds. This could involve synthesizing a series of substituted benzyl (B1604629) ethers with varying electron-donating or electron-withdrawing groups on the aromatic ring. The "activity" for each compound, for example, the rate of reaction with a specific nucleophile, would then be experimentally measured.

Next, a set of molecular descriptors (numerical representations of the molecules' properties) would be calculated for each compound. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors. Using statistical methods like multiple linear regression, a mathematical equation is derived that correlates the descriptors with the observed activity. ijpsr.com A validated QSAR model can then be used to predict the reactivity of new, unsynthesized compounds, guiding the design of substrates for specific synthetic outcomes. mdpi.comlongdom.org

Table 3: Hypothetical Dataset for a QSAR Study on Benzyl Ether Reactivity

| Compound (Substituent at para-position) | Molecular Descriptor (e.g., Hammett σ) | Measured Activity (log(k/k₀)) | Predicted Activity (from QSAR model) |

| -OCH₃ (as in the title compound) | -0.27 | 1.25 | 1.22 |

| -H | 0.00 | 0.00 | 0.05 |

| -CH₃ | -0.17 | 0.78 | 0.81 |

| -Cl | 0.23 | -0.95 | -0.91 |

| -NO₂ | 0.78 | -3.50 | -3.45 |

Note: This table is a simplified, illustrative example of the data used to build a QSAR model. It does not represent actual experimental data.

Applications in Advanced Organic Synthesis and Materials Science

1-((Chloromethoxy)methyl)-4-methoxybenzene as a Versatile Building Block

Intermediate in the Synthesis of Complex Organic Molecules

Precursor for Pharmacologically Relevant Scaffolds and Agrochemicals

There is no available data or research that demonstrates the application of 1-((Chloromethoxy)methyl)-4-methoxybenzene as a direct precursor in the synthesis of specific, named pharmacologically active compounds or commercial agrochemicals.

Role in Polymer Chemistry and Materials Development

The application of 1-((Chloromethoxy)methyl)-4-methoxybenzene in polymer chemistry and materials science is not documented in the available search results.

Monomeric Applications in Polymerization Reactions

No studies have been found that describe the use of 1-((Chloromethoxy)methyl)-4-methoxybenzene as a monomer in polymerization reactions such as cationic, radical, or condensation polymerization.

Synthesis of Functional Polymers and Copolymers

In the absence of its use as a monomer, there is consequently no information on its role in creating functional polymers or copolymers where its specific chemical functionalities would be incorporated into a polymer backbone or as a pendant group.

Applications as a Research Tool in Advanced Organic Synthesis Pedagogy

No textbooks, laboratory manuals, or educational research articles were identified that feature 1-((Chloromethoxy)methyl)-4-methoxybenzene as a tool or example compound for teaching advanced principles of organic synthesis.

Data Tables

Due to the lack of specific research findings for 1-((Chloromethoxy)methyl)-4-methoxybenzene in the outlined application areas, no data tables containing detailed research findings can be generated. A table of basic physical properties from its PubChem entry is provided for reference. nih.gov

Table 1: Physical and Chemical Properties of 1-((Chloromethoxy)methyl)-4-methoxybenzene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁ClO₂ | nih.gov |

| Molecular Weight | 186.63 g/mol | nih.gov |

| IUPAC Name | 1-(chloromethoxymethyl)-4-methoxybenzene | nih.gov |

| CAS Number | 88023-78-3, 64610-11-3 | nih.gov |

| XLogP3 | 2.3 | nih.gov |

Synthesis and Reactivity of Advanced Derivatives and Analogues of 1 Chloromethoxy Methyl 4 Methoxybenzene

Substitution of the Chloromethoxy Group for Diverse Functionalities

The chloromethoxy group in 1-((chloromethoxy)methyl)-4-methoxybenzene, also known as 4-methoxybenzyl chloromethyl ether (MOM-Cl), is a versatile functional group that readily undergoes nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of other functional groups, making it a valuable intermediate in organic synthesis.

The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing nature of both the adjacent oxygen and chlorine atoms. This facilitates attack by various nucleophiles. libretexts.org The general mechanism for these substitutions can proceed via either an S"N"1 or S"N"2 pathway. Given that it is a primary halide, an S"N"2 pathway is typical, although the potential for carbocation stabilization from the adjacent oxygen and the benzylic system can also allow for S"N"1 characteristics. ucalgary.cayoutube.com

Common nucleophiles that can displace the chloride ion include:

Alcohols: In the presence of a base, alcohols react to form other ethers. For example, reaction with α-phenethyl alcohol in the presence of diisopropylethylamine yields 1-methoxymethyl-1-phenylethane. orgsyn.org

Amines: Amines can displace the chloride to form substituted aminomethyl ethers. A specific example is the Delepine reaction, where hexamethylenetetramine is used to convert chloromethyl groups into primary amino groups. researchgate.net This method is advantageous as it is selective and does not affect other reactive groups like carbonyls or nitro groups. researchgate.net

Carboxylates: The reaction with carboxylate anions provides a route to ester functionalities.

Thiols: Thiolates readily react to form thioethers.

The table below summarizes some of the key substitution reactions of the chloromethoxy group.

| Nucleophile | Product Functional Group | Reaction Conditions |

|---|---|---|

| Alcohol (R'-OH) | Ether (R-O-CH₂-O-R') | Base (e.g., Diisopropylethylamine) |

| Amine (R'-NH₂) | Substituted Amine (R-O-CH₂-NH-R') | Typically with a base |

| Hexamethylenetetramine | Primary Amine (R-O-CH₂-NH₂) | Delepine Reaction Conditions |

| Thiol (R'-SH) | Thioether (R-O-CH₂-S-R') | Base (e.g., NaH) |

Modification of the Methoxybenzene Ring System

The methoxybenzene ring in 1-((chloromethoxy)methyl)-4-methoxybenzene is activated towards electrophilic aromatic substitution (S"E"Ar). quora.comdoubtnut.com The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which increases the electron density of the aromatic ring, making it more nucleophilic. quora.commsu.edu This activating effect is primarily due to the resonance donation of a lone pair of electrons from the oxygen atom.

The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. libretexts.orgncert.nic.in Since the para position is already occupied by the ((chloromethoxy)methyl) group, electrophilic substitution will primarily occur at the ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions that can be performed on the methoxybenzene ring include:

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like Br₂ or Cl₂. libretexts.orgchegg.com Due to the high reactivity of the anisole (B1667542) ring, these reactions can often be carried out under mild conditions, sometimes without a Lewis acid catalyst. libretexts.orgacs.org

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.combyjus.com The nitro group is a deactivating group and a meta-director, which can be useful for subsequent transformations.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is achieved with fuming sulfuric acid (H₂SO₄ + SO₃). This reaction is reversible. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst. vaia.com

The table below provides a summary of these modification reactions.

| Reaction | Reagents | Product |

|---|---|---|

| Halogenation | Br₂ or Cl₂ (with or without Lewis acid) | Ortho-halogenated derivative |

| Nitration | HNO₃, H₂SO₄ | Ortho-nitro derivative |

| Sulfonation | Fuming H₂SO₄ | Ortho-sulfonic acid derivative |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Ortho-alkylated derivative |

| Friedel-Crafts Acylation | RCO-X, Lewis Acid (e.g., AlCl₃) | Ortho-acylated derivative |

Structure-Reactivity Relationship Studies of Related Compounds

The reactivity of 1-((chloromethoxy)methyl)-4-methoxybenzene and its analogues is significantly influenced by their molecular structure. Key aspects that determine reactivity include the nature of the substituents on the aromatic ring and the stability of reaction intermediates.

Reactivity of the Chloromethoxy Group: The chloromethyl methyl ether moiety is known to be highly reactive in S"N"1 reactions due to the stabilization of the resulting carbocation by the adjacent oxygen atom's lone pair. stackexchange.com This makes it a potent electrophile. The presence of the 4-methoxybenzyl group further influences this reactivity.

Reactivity of the Aromatic Ring: The methoxy group on the benzene (B151609) ring is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. msu.edulibretexts.org Studies on the chloromethylation of anisole (methoxybenzene) have shown that it is highly reactive, though reaction conditions need to be controlled to avoid the formation of diarylmethane by-products. dur.ac.uk

The electronic properties of substituents on the benzene ring play a crucial role in determining the rate and regioselectivity of electrophilic aromatic substitution. stackexchange.comnih.gov

Electron-donating groups (like alkyl, alkoxy) activate the ring and are ortho, para-directing.

Electron-withdrawing groups (like nitro, carbonyl) deactivate the ring and are meta-directing. msu.edu

The table below illustrates the directing effects of various substituents in electrophilic aromatic substitution reactions.

| Substituent | Electronic Effect | Directing Effect | Reactivity Relative to Benzene |

|---|---|---|---|

| -OCH₃ | Strongly Electron-Donating | ortho, para | Activating |

| -CH₃ | Electron-Donating | ortho, para | Activating |

| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | ortho, para | Deactivating |

| -NO₂ | Strongly Electron-Withdrawing | meta | Strongly Deactivating |

| -C(O)R | Electron-Withdrawing | meta | Deactivating |

Synthesis of Conjugated Systems Incorporating the 1-((chloromethoxy)methyl)-4-methoxybenzene Motif

The 1-((chloromethoxy)methyl)-4-methoxybenzene motif can be incorporated into conjugated polymers, which are of interest for their applications in organic electronics. rsc.org The reactive chloromethyl group can serve as a point of polymerization or for linking to other conjugated units.

One common method for synthesizing conjugated systems is through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between different aromatic or vinylic units. numberanalytics.comwikipedia.org

Key cross-coupling reactions for this purpose include:

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst. nih.govrsc.org For instance, a bromo-substituted derivative of 1-((chloromethoxy)methyl)-4-methoxybenzene could be coupled with an arylboronic acid to extend the conjugated system.

Heck Reaction: This reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.orgnumberanalytics.com This can be used to introduce vinylene linkages into the polymer backbone, a common feature in polyphenylenevinylene (PPV) type polymers.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govorganic-chemistry.orgwikipedia.org This is a powerful method for creating carbon-carbon triple bonds within a conjugated framework.

Furthermore, chloromethylated aromatic compounds, such as chloromethylated polystyrene, can be used as starting materials for creating functional polymers. acs.org The chloromethyl groups can be used to initiate polymerization or to graft other molecules onto the polymer backbone. Multicomponent polymerization strategies are also being developed to create diverse π-conjugated polymers. nsf.gov

The following table summarizes some of the key coupling reactions used in the synthesis of conjugated systems.

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organohalide + Organoboron compound | Palladium catalyst + Base | C-C single bond |

| Heck Reaction | Unsaturated halide + Alkene | Palladium catalyst + Base | C-C single bond (vinylation) |

| Sonogashira Coupling | Aryl/Vinyl halide + Terminal alkyne | Palladium and Copper catalysts + Base | C-C triple bond |

Table of Compound Names

| Compound Name | Synonym(s) |

|---|---|

| 1-((Chloromethoxy)methyl)-4-methoxybenzene | 4-Methoxybenzyl chloromethyl ether, MOM-Cl |

| Anisole | Methoxybenzene |

| α-Phenethyl alcohol | 1-Phenylethanol |

| Diisopropylethylamine | Hünig's base |

| Hexamethylenetetramine | Methenamine, Urotropine |

| Nitric acid | |

| Sulfuric acid | |

| Chloromethylated polystyrene |

Advanced Analytical Techniques for Characterization of 1 Chloromethoxy Methyl 4 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed structural elucidation of organic compounds, offering profound insights into the molecular framework and the electronic environment of individual atoms.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for delineating the carbon skeleton and the proton environments within 1-((chloromethoxy)methyl)-4-methoxybenzene.

In a ¹H NMR spectrum, the chemical shift of a proton is indicative of its electronic environment. For 1-((chloromethoxy)methyl)-4-methoxybenzene, the aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets in the range of δ 6.8-7.4 ppm. The protons of the methoxy (B1213986) group (OCH₃) would present as a sharp singlet around δ 3.8 ppm. The methylene (B1212753) protons of the chloromethoxy group (OCH₂Cl) would be expected to resonate further downfield, likely between δ 5.5 and 5.8 ppm, due to the deshielding effects of the adjacent oxygen and chlorine atoms. The integration of these signals confirms the ratio of protons in each unique environment.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The aromatic carbons would exhibit signals between δ 114 and 160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself would be found around δ 55 ppm. The carbon of the chloromethoxy methylene group (OCH₂Cl) is significantly deshielded and would likely appear in the δ 80-85 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-((Chloromethoxy)methyl)-4-methoxybenzene

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic protons (2H, d) | 6.85-6.95 | 114.0-115.0 |

| Aromatic protons (2H, d) | 7.25-7.35 | 129.0-130.0 |

| Methoxy protons (3H, s) | ~3.80 | ~55.3 |

| Methylene protons (-OCH₂Cl) | ~5.70 | ~82.0 |

| Quaternary aromatic carbon (-C-O) | - | ~159.5 |

| Quaternary aromatic carbon (-C-CH₂O) | - | ~130.5 |

Note: These are estimated values and can be influenced by the solvent and instrumental parameters.

2D-NMR Techniques (e.g., NOESY) for Regioisomeric Assignment

For derivatives of 1-((chloromethoxy)methyl)-4-methoxybenzene, particularly when multiple substitution patterns are possible, two-dimensional (2D) NMR techniques are invaluable for the definitive assignment of regioisomers. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is especially powerful in this regard.

NOESY detects through-space correlations between protons that are in close spatial proximity, typically within 5 Å, regardless of their bonding connectivity. This allows for the unambiguous determination of the relative positions of substituents on a molecule. For instance, if a derivative of 1-((chloromethoxy)methyl)-4-methoxybenzene were to be synthesized with an additional substituent on the aromatic ring, a NOESY experiment could differentiate between the possible ortho, meta, and para isomers. A cross-peak between the methylene protons of the chloromethoxy group and a specific aromatic proton would definitively establish their close spatial relationship, thus confirming the substitution pattern. In a study on the N-alkylation of indazoles, NOESY was crucial in distinguishing between the N1 and N2 regioisomers by observing the correlation between the N-CH₂ protons and the H-7 or H-3 protons of the indazole ring, respectively. ojp.gov This principle is directly applicable to assigning the regiochemistry of substituted derivatives of 1-((chloromethoxy)methyl)-4-methoxybenzene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

For 1-((chloromethoxy)methyl)-4-methoxybenzene (C₉H₁₁ClO₂), the molecular weight is 186.63 g/mol . researchgate.net The mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z 186. An isotopic peak at m/z 188, with approximately one-third the intensity of the [M]⁺ peak, would also be observed due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of 1-((chloromethoxy)methyl)-4-methoxybenzene under electron ionization would likely proceed through several key pathways characteristic of benzyl (B1604629) ethers and chloroethers. Alpha-cleavage is a common fragmentation pathway for ethers, which in this case could lead to the loss of a chloromethyl radical or a 4-methoxybenzyl radical. A significant fragmentation would be the cleavage of the C-O bond to form the stable 4-methoxybenzyl cation (m/z 121). Further fragmentation of this ion could lead to the loss of formaldehyde (B43269) (CH₂O) to give a peak at m/z 91, which could then lose acetylene (B1199291) to yield a fragment at m/z 65. Another important fragmentation would be the loss of the chloromethyl group to give a 4-methoxyphenoxy cation at m/z 123.

Table 2: Plausible Mass Spectrometric Fragments for 1-((Chloromethoxy)methyl)-4-methoxybenzene

| m/z | Plausible Fragment Identity | Fragmentation Pathway |

| 186/188 | [C₉H₁₁ClO₂]⁺ | Molecular Ion ([M]⁺) |

| 121 | [C₈H₉O]⁺ | [M - OCH₂Cl]⁺ or cleavage to form 4-methoxybenzyl cation |

| 151 | [C₉H₁₁O₂]⁺ | [M - Cl]⁺ |

| 91 | [C₇H₇]⁺ | [C₈H₉O]⁺ - CH₂O |

| 77 | [C₆H₅]⁺ | Loss of the methoxy group from the 4-methoxybenzyl cation |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

The IR spectrum of 1-((chloromethoxy)methyl)-4-methoxybenzene would display several characteristic absorption bands. The presence of two ether linkages (aromatic and aliphatic) would result in strong C-O stretching vibrations. Aryl alkyl ethers typically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. rsc.org The aromatic nature of the compound would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds in the methoxy and chloromethoxy groups would exhibit stretching vibrations in the 2950-2850 cm⁻¹ range. The presence of the chlorine atom is indicated by a C-Cl stretching band, which typically appears in the 800-600 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for 1-((Chloromethoxy)methyl)-4-methoxybenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Aromatic C=C | Stretch | 1610, 1510 |

| C-O-C (Aryl ether) | Asymmetric Stretch | ~1250 |

| C-O-C (Alkyl ether) | Stretch | ~1100 |

| C-Cl | Stretch | 800-600 |

| p-Substituted Benzene | Out-of-plane bend | 850-810 |

Future Directions in Research on 1 Chloromethoxy Methyl 4 Methoxybenzene

Development of Greener Synthetic Routes and Sustainable Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Traditional ether synthesis methods, such as the Williamson ether synthesis, often face criticism for their use of harsh reagents and the generation of significant salt waste. digitellinc.comacs.org Future research on 1-((chloromethoxy)methyl)-4-methoxybenzene will likely focus on developing greener synthetic alternatives that prioritize sustainability.

Key areas of development include:

Alternative Energy Sources: Innovative methods such as microwave-assisted and sonochemical reactions are emerging as energy-efficient alternatives to conventional heating, often leading to higher yields in shorter reaction times. labinsights.nl

Solvent-Free Conditions: The development of solvent-free reaction protocols is a significant step towards green chemistry. google.comresearchgate.net For the synthesis of 1-((chloromethoxy)methyl)-4-methoxybenzene, this could involve reacting the precursor alcohol with a chlorinating agent in the absence of a solvent, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification.

Atom Economy: Designing synthetic routes with high atom economy is crucial. This involves maximizing the incorporation of atoms from the reactants into the final product. Future syntheses will aim to move beyond classical substitution reactions towards more efficient catalytic processes.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes

| Feature | Traditional Williamson-Type Synthesis | Potential Greener Methodologies |

|---|---|---|

| Reagents | Strong bases (e.g., NaH), alkyl halides | Milder bases, alternative alkylating agents acs.org |

| Solvents | Polar aprotic solvents (e.g., DMF, DMSO) acs.org | Solvent-free conditions, or green solvents (e.g., water, ionic liquids) google.com |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, sonication labinsights.nl |

| By-products | Stoichiometric amounts of salt waste | Catalytic amounts of by-products, or recyclable by-products |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysts are fundamental to improving the efficiency and selectivity of chemical reactions. numberanalytics.com Research into novel catalytic systems for the synthesis of 1-((chloromethoxy)methyl)-4-methoxybenzene is a promising frontier. The goal is to replace traditional stoichiometric reagents with highly efficient and reusable catalysts that can operate under mild conditions. acs.org

Promising catalytic systems for future exploration include:

Heterogeneous Catalysts: Solid catalysts such as zeolites, functionalized silica, and ion-exchange resins offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and enhanced stability. researchgate.netmdpi.com For instance, a fibrous catalyst like Smopex-101 has shown superior performance in etherification reactions by minimizing mass transfer limitations. researchgate.net

Homogeneous Metal Catalysts: Simple and readily available metal salts, such as iron(III) triflate, have proven to be efficient catalysts for dehydrative etherification. acs.org These catalysts can operate in open air and tolerate a variety of functional groups, offering a practical approach for synthesizing unsymmetrical ethers. acs.org Mechanistic studies suggest these reactions may proceed through the in-situ formation of symmetrical ethers or via carbocation intermediates. acs.org

Lewis Acid Catalysis: Lewis acids like scandium(III) triflate have been used for the reductive etherification of carbonyl compounds under mild, room-temperature conditions. researchgate.net Exploring similar Lewis acid-catalyzed routes could provide a highly selective pathway to the target molecule.

Table 2: Overview of Novel Catalytic Systems for Etherification

| Catalyst Type | Examples | Key Advantages | Research Focus for 1-((Chloromethoxy)methyl)-4-methoxybenzene |

|---|---|---|---|

| Heterogeneous Acid Catalysts | Zeolites (NaX, NaY), Sulfonated Resins (Amberlyst) researchgate.netmdpi.com | Reusable, easily separated, good thermal stability. mdpi.com | Optimizing pore size and acidity for selective synthesis from p-methoxybenzyl alcohol. |

| Homogeneous Metal Catalysts | Fe(OTf)₃, Yb(OTf)₃ acs.orgresearchgate.net | High activity under mild conditions, tolerance of functional groups. acs.org | Developing iron- or lanthanide-based systems for direct, one-pot synthesis. |

| Fibrous Polymer Catalysts | Smopex-101 researchgate.net | Reduced mass transfer limitations, faster reaction rates. researchgate.net | Application in continuous-flow reactors for scalable production. |

Advanced Applications in Emerging Fields of Chemical Science

The bifunctional nature of 1-((chloromethoxy)methyl)-4-methoxybenzene makes it a versatile building block for creating more complex molecules and advanced materials. numberanalytics.com Future research will likely uncover novel applications in several emerging areas of chemical science.

Potential fields of application include:

Materials Science: Aromatic compounds are integral to the creation of advanced polymers and nanomaterials. numberanalytics.comijrar.org The subject compound could serve as a monomer or cross-linking agent in the synthesis of functional polymers. The reactive chloromethyl ether handle allows for grafting onto surfaces or incorporation into larger polymer backbones, while the methoxy (B1213986) group can tune the material's electronic and physical properties.

Organic Electronics: Aromatic ethers are components of materials used in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ijrar.orgnumberanalytics.com 1-((Chloromethoxy)methyl)-4-methoxybenzene could be a precursor for larger conjugated systems, where the electronic properties are critical for device performance. numberanalytics.com

Complex Molecule Synthesis: The compound is an ideal starting material for introducing the p-methoxybenzyloxymethyl (MOM) protecting group, or it can be used in the synthesis of natural products and pharmaceuticals where this specific structural motif is required. ijrar.org

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with applications in gas separation and catalysis. acs.org The reactive nature of the compound makes it a potential linker for constructing novel COFs. For example, the chloromethyl group could undergo substitution reactions to connect with other aromatic building blocks, creating a porous framework with tailored chemical functionality. acs.org

Table 3: Potential Applications in Emerging Fields

| Field | Potential Role of 1-((Chloromethoxy)methyl)-4-methoxybenzene | Desired Outcome |

|---|---|---|

| Polymer Chemistry | Monomer or functionalizing agent. | Polymers with tailored thermal, mechanical, or optical properties. ijrar.org |

| Organic Electronics | Precursor to semiconducting materials. | Enhanced charge mobility and efficiency in OLEDs and OPVs. numberanalytics.com |

| Supramolecular Chemistry | Building block for complex architectures. | Creation of novel host-guest systems or molecular sensors. |

| Porous Materials | Linker for Covalent Organic Frameworks (COFs). | Materials with high surface area for CO₂ capture or catalysis. acs.org |

Further Elucidation of Complex Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is essential for optimizing synthetic protocols, improving yields, and enhancing selectivity. mdpi.com Future research should employ a combination of advanced spectroscopic and computational methods to unravel the intricate mechanistic details of reactions involving 1-((chloromethoxy)methyl)-4-methoxybenzene.

Key investigative techniques include:

Advanced Spectroscopic Analysis: Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor reaction progress in real-time, allowing for the identification of transient intermediates and by-products. For reactions involving paramagnetic catalysts like iron(III), Electron Paramagnetic Resonance (EPR) spectroscopy can provide valuable information about the oxidation state and coordination environment of the metal center throughout the catalytic cycle. acs.org

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. These methods can be used to:

Calculate the energies of reactants, products, transition states, and intermediates.

Visualize the three-dimensional structures of transition states.

Understand the role of the catalyst and solvent in the reaction mechanism. numberanalytics.com

Predict how changes in the substrate or catalyst will affect the reaction outcome.

By combining experimental data from spectroscopy with theoretical insights from computation, researchers can build a comprehensive picture of the reaction mechanism, whether it proceeds via an SN1, SN2, or another pathway. numberanalytics.commdpi.com This knowledge is instrumental in the rational design of more efficient and selective "green" synthetic routes and novel catalytic systems.

Q & A

Basic: What are the critical parameters for synthesizing 1-(chloromethoxy)-4-methoxybenzene with high purity?

Answer:

Optimal synthesis involves reacting 4-methoxybenzyl chloride derivatives with chloromethylating agents under controlled conditions. A validated protocol (e.g., using toluene as solvent and triphenylphosphine (PPh₃) as a catalyst at 80–90°C for 24 hours) achieves ~80% yield . Key parameters include:

- Temperature control : Exceeding 90°C may lead to side reactions (e.g., decomposition of intermediates).

- Purification : Sequential washing with ether and cyclohexane removes unreacted PPh₃ and byproducts .

- Moisture avoidance : Hydrolysis of the chloromethoxy group can occur in humid conditions, necessitating anhydrous solvents .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm) and chloromethoxy (-OCH₂Cl, δ ~5.3 ppm) groups confirm substitution patterns .

- HRESI-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 187.0425 for C₈H₈ClO₂) and isotopic Cl patterns .

- GC-MS : Monitors purity by detecting volatile impurities (e.g., residual toluene or ether) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Ventilation : Use fume hoods or closed systems to prevent inhalation of vapors, which may irritate mucous membranes .

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory; chlorinated compounds can penetrate latex .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Basic: How does this compound participate in nucleophilic substitution reactions?

Answer:

The chloromethoxy group (-OCH₂Cl) is highly electrophilic. In polar aprotic solvents (e.g., DMF), it undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides) to form ethers or amines. For example:

- Reaction with sodium ethoxide yields 1-(methoxy)-4-ethoxybenzene .

- Competing elimination (E2) can occur at elevated temperatures, necessitating kinetic control .

Advanced: How do catalytic systems influence the reactivity of this compound in cross-coupling reactions?

Answer:

Gold(I) complexes (e.g., [Au(I)-L][SbF₆]) enhance reactivity by stabilizing transition states in Sonogashira or Suzuki couplings. Key factors:

- Ligand design : Bulky ligands (e.g., JohnPhos) prevent catalyst deactivation via Au nanoparticle formation .

- Solvent effects : Dichloromethane improves solubility of Au intermediates compared to THF .

- Substrate scope : Electron-rich aryl chlorides show slower reactivity due to reduced oxidative addition rates .

Advanced: How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

Answer:

- NOESY/ROESY : Differentiates regioisomers (e.g., para vs. ortho substitution) through spatial proximity of aromatic protons .

- ¹⁹F NMR : Useful for fluorinated analogs (e.g., 1-fluoro-4-(trifluoromethoxy)benzene), where δ -62.8 ppm indicates CF₃ group orientation .

- Dynamic NMR : Detects rotational barriers in sterically hindered derivatives (e.g., tert-butoxy analogs) .

Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Answer:

- Reproducibility checks : Verify solvent purity (e.g., anhydrous vs. technical-grade toluene impacts yields) .

- IUPAC nomenclature alignment : Confirm substituent numbering (e.g., "1-(chloromethoxy)-2-methoxybenzene" vs. "α-chloro-2-methoxyanisole" discrepancies) .

- Reference standards : Cross-validate NMR shifts with NIST databases (e.g., δ 5.3 ppm for -OCH₂Cl in C₈H₈ClO₂) .

Advanced: What mechanistic insights explain the Z-stereoselectivity in alkylation reactions involving this compound?

Answer:

In visible-light-mediated alkylations (e.g., β,β-dichlorostyrenes):

- Radical intermediates : Photoredox catalysts generate alkyl radicals that preferentially add to the less hindered Z-face .

- Nickel catalysis : Transmetalation steps stabilize syn-periplanar transition states, favoring Z-products .

- Solvent polarity : Low-polarity solvents (e.g., THF) enhance stereocontrol by reducing ionic byproducts .

Advanced: How does the electronic nature of substituents affect the stability of this compound under acidic/basic conditions?

Answer:

- Electron-donating groups (e.g., -OCH₃) : Stabilize the aryl ring but accelerate hydrolysis of -OCH₂Cl via resonance donation to the leaving group .

- Electron-withdrawing groups (e.g., -NO₂) : Reduce hydrolysis rates but increase susceptibility to nucleophilic aromatic substitution .

- pH-dependent degradation : Hydrolysis dominates above pH 7, forming 4-methoxyphenol and formaldehyde .

Advanced: What strategies optimize the use of this compound in polymer chemistry?

Answer: